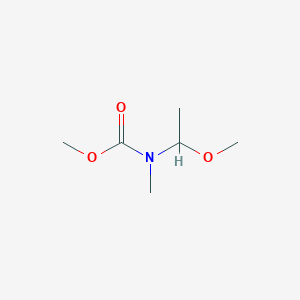

Methyl (1-methoxyethyl)methylcarbamate

Beschreibung

Methyl (1-methoxyethyl)methylcarbamate is a carbamate derivative characterized by a carbamate functional group (-O(CO)N<) with two methyl substituents and a 1-methoxyethyl moiety. Carbamates are widely utilized in agrochemicals, pharmaceuticals, and polymer industries due to their versatility in chemical reactivity and biological activity. The 1-methoxyethyl group introduces ether and branched alkyl functionalities, which may influence solubility, stability, and metabolic pathways compared to simpler carbamates .

Eigenschaften

CAS-Nummer |

88167-96-8 |

|---|---|

Molekularformel |

C6H13NO3 |

Molekulargewicht |

147.17 g/mol |

IUPAC-Name |

methyl N-(1-methoxyethyl)-N-methylcarbamate |

InChI |

InChI=1S/C6H13NO3/c1-5(9-3)7(2)6(8)10-4/h5H,1-4H3 |

InChI-Schlüssel |

BORGCBBOWKIYAJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(N(C)C(=O)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl (1-methoxyethyl)methylcarbamate can be synthesized through several methods. One common method involves the reaction of methanol with urea, producing methyl carbamate as an intermediate . Another method includes the reaction of ammonia with methyl chloroformate or dimethyl carbonate . These reactions typically occur under mild conditions and do not require an inert atmosphere .

Industrial Production Methods

In industrial settings, methyl carbamate is often used as a carbamoyl donor in tin-catalyzed transcarbamoylation reactions . This method is efficient and economical, with broad functional group tolerance and streamlined workup procedures .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (1-methoxyethyl)methylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler carbamates or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for removal of protecting groups, and catalytic hydrogenation for reduction reactions . The conditions vary depending on the desired reaction, but they generally involve mild temperatures and pressures .

Major Products Formed

The major products formed from these reactions include simpler carbamates, amines, and oxides, depending on the type of reaction and reagents used .

Wissenschaftliche Forschungsanwendungen

Methyl (1-methoxyethyl)methylcarbamate has several scientific research applications:

Biology: In biological research, it is used to study enzyme inhibition and protein interactions.

Wirkmechanismus

The mechanism of action of methyl (1-methoxyethyl)methylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine . This inhibition occurs through the formation of a stable carbamate-enzyme complex, preventing the breakdown of acetylcholine .

Vergleich Mit ähnlichen Verbindungen

Methyl (3-Hydroxyphenyl)-Carbamate (CAS 13683-89-1)

Structural Differences :

- Substituents : Aromatic phenyl ring with a hydroxyl group vs. aliphatic 1-methoxyethyl chain.

- Reactivity : The hydroxyl group enhances polarity and hydrogen bonding, making it more reactive in aqueous environments compared to the hydrophobic 1-methoxyethyl group.

- Applications: Likely used in polymer crosslinking or pharmaceutical intermediates due to phenolic reactivity. Methyl (1-methoxyethyl)methylcarbamate, with its aliphatic ether, may exhibit better lipid solubility for agrochemical applications .

Toxicity: Limited data, but phenolic carbamates often show higher dermal irritation compared to aliphatic derivatives .

Fentanyl Methyl Carbamate (Item No. 25678)

Structural Differences :

- Backbone : Fentanyl’s opioid core vs. the simple carbamate structure.

- Functional Groups : The methyl carbamate in fentanyl modifies pharmacological activity, whereas Methyl (1-methoxyethyl)methylcarbamate lacks opioid motifs.

- Applications : Fentanyl derivatives are controlled substances for forensic research; the target compound is more likely suited for industrial or agrochemical use .

Regulatory Status : Fentanyl methyl carbamate is a Schedule I compound in the U.S., highlighting the importance of structural modifications in regulatory classification .

Chlorpropham (1-Methylethyl (3-Chlorophenyl)Carbamate)

Structural Differences :

- Substituents : Chlorinated phenyl group vs. 1-methoxyethyl and methyl groups.

- Applications : Chlorpropham is a herbicide inhibiting cell division, while the target compound’s ether group may reduce phytotoxicity and enhance environmental persistence .

Stability : Chlorpropham’s aromatic chlorination increases soil persistence, whereas the 1-methoxyethyl group could improve hydrolytic stability in alkaline conditions .

Methyl (2,2-Dimethoxyethyl)Carbamate

Structural Differences :

- Substituents : Two methoxy groups on a ethyl chain vs. one methoxy on a branched ethyl chain.

- Reactivity : The dimethoxy structure may increase susceptibility to acid hydrolysis compared to the target compound’s single methoxy group.

Ethyl Carbamate (Urethane)

Structural Differences :

- Simpler Structure : Ethyl group vs. methoxyethyl-methyl substitution.

- Toxicity: Ethyl carbamate is a known carcinogen with high volatility, whereas the target compound’s bulkier structure may reduce volatility and bioaccumulation risks .

Data Table: Comparative Analysis of Carbamates

Key Findings and Implications

- Structural Influence : The 1-methoxyethyl group in the target compound likely enhances lipid solubility and hydrolytic stability compared to aromatic or simpler aliphatic carbamates.

- Safety Considerations : While direct toxicity data is absent, analogous compounds (e.g., methyl carbamates with ether groups) suggest moderate handling risks, necessitating standard PPE .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.